5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-7-5-8-3-4-14-10(8)9(6-7)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEHCCOHAWHFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1)C(=O)O)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245233 | |
| Record name | 5-Ethyl-2,3-dihydro-7-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108551-59-3 | |
| Record name | 5-Ethyl-2,3-dihydro-7-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108551-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2,3-dihydro-7-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within the Dihydrobenzofuran and Benzofuran Chemical Landscape
The chemical backbone of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is the 2,3-dihydrobenzofuran (B1216630) moiety, a saturated analog of the aromatic benzofuran (B130515) ring system. researchgate.netresearchgate.net Benzofuran itself is a fundamental heterocyclic scaffold found extensively in natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. nih.govuq.edu.au Derivatives of benzofuran are known to possess anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. nih.gov The saturation of the furan (B31954) ring to form the dihydrobenzofuran core modifies the electronic and conformational properties of the molecule, which in turn can influence its biological activity. researchgate.net
The benzofuran scaffold is a key component in numerous clinically approved drugs and natural products with pronounced biological effects. nih.gov For instance, Amiodarone, an antiarrhythmic drug, features a benzofuran core. taylorandfrancis.com The diverse biological profile of benzofurans has rendered them an attractive target for drug development. uq.edu.au Dihydrobenzofuran neolignans, a class of natural products, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.net
The presence of substituents on the benzofuran or dihydrobenzofuran ring plays a crucial role in determining the specific biological effects. Analysis of structure-activity relationships has indicated that the presence of certain groups, such as halogens, hydroxyl, and/or carboxyl groups, can enhance the biological effects of benzofuran derivatives. nih.gov
Significance of the 2,3 Dihydrobenzofuran Core As a Privileged Scaffold in Synthetic Endeavors
The 2,3-dihydrobenzofuran (B1216630) framework is recognized as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular structures that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of novel therapeutic agents. nih.govbohrium.com This structural motif is prevalent in a variety of biologically active natural products and pharmaceutical compounds. researchgate.net
The synthetic accessibility of the 2,3-dihydrobenzofuran ring system has been a subject of considerable research. organic-chemistry.org Various synthetic methodologies have been developed to construct this heterocyclic system, often involving intramolecular cyclization reactions. cnr.it Transition metal-catalyzed reactions have emerged as reliable and beneficial methods for the synthesis of dihydrobenzofuran skeletons. nih.gov The ability to functionalize this core at various positions allows for the generation of diverse chemical libraries for biological screening.
Natural products containing the 2,3-dihydrobenzofuran core exhibit a wide spectrum of biological activities, including anti-HIV, antimalarial, anticancer, and anti-inflammatory properties. researchgate.net This inherent bioactivity of the core structure provides a strong rationale for its use in the design and synthesis of new drug candidates.
Overview of Academic Research Trajectories Pertaining to Carboxylic Acid Substituted Dihydrobenzofurans
The introduction of a carboxylic acid group onto the dihydrobenzofuran scaffold has been a key strategy in the development of compounds with specific therapeutic applications. A notable area of research involves the design and synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. nih.gov These compounds have shown excellent cholesterol- and triglyceride-lowering activity in animal models, highlighting their potential as hypolipidemic agents. nih.gov
Furthermore, research into fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives has indicated that the presence of a carboxylic acid group, in combination with other substituents like fluorine and bromine, can enhance both anti-inflammatory and anticancer effects. nih.gov This suggests that the carboxylic acid moiety can play a significant role in the pharmacophore of these molecules, influencing their interaction with biological targets. The synthesis of various benzofuran carboxylic acids has been explored through different chemical routes, indicating an ongoing interest in this class of compounds. organic-chemistry.orggoogle.com
The research trajectories for carboxylic acid substituted dihydrobenzofurans are thus directed towards the exploration of their therapeutic potential in metabolic diseases, inflammation, and oncology. The ability to modulate the properties of these molecules through synthetic modifications makes them a versatile platform for drug discovery.
Scope and Objectives of Current and Future Research on 5 Ethyl 2,3 Dihydro 1 Benzofuran 7 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)
High-Resolution NMR spectroscopy is the cornerstone for the structural determination of this compound. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the two protons on the benzene (B151609) ring. The dihydrofuran ring would exhibit two triplet signals for the -OCH₂- and -CH₂- groups. The ethyl group would present a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The acidic proton of the carboxylic group would typically appear as a broad singlet at a downfield chemical shift. For the parent compound, 2,3-dihydrobenzofuran-7-carboxylic acid, signals for the dihydrofuran protons are observed around 3.29 ppm (triplet) and 4.69 ppm (triplet) in DMSO-d₆. chemicalbook.com
¹³C NMR: The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom. This includes two signals for the ethyl group, three for the dihydrofuran moiety, six for the benzofuran (B130515) core (four quaternary and two with attached protons), and one for the carboxyl carbon.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular structure. COSY would reveal proton-proton coupling correlations, for instance, between the methyl and methylene protons of the ethyl group. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further establish long-range (2-3 bond) correlations, definitively connecting the ethyl group and carboxylic acid to the correct positions on the benzofuran ring.
While specific experimental data for this compound is limited in published literature, the expected NMR data can be predicted based on its structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | >12.0 | ~170 | broad s |
| Aromatic C-H (Position 4) | ~7.5 | ~128 | d |
| Aromatic C-H (Position 6) | ~7.3 | ~125 | d |
| Dihydrofuran (-OCH₂) | ~4.7 | ~72 | t |
| Dihydrofuran (-CH₂-) | ~3.3 | ~29 | t |
| Ethyl (-CH₂-) | ~2.7 | ~28 | q |
This table is illustrative and based on typical chemical shifts for similar structural motifs.
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₁₁H₁₂O₃.
The predicted monoisotopic mass of the neutral molecule is 192.07864 Da. uni.lu In practice, analysis is often performed on ionized species. For example, using electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would have a predicted m/z of 193.08592, while the sodium adduct ([M+Na]⁺) would be observed at an m/z of 215.06786. uni.lu In negative ion mode, the deprotonated molecule ([M-H]⁻) would have a predicted m/z of 191.07136. uni.lu
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the molecule into smaller, characteristic pieces. Expected fragmentation pathways for this compound could include the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the ethyl group (a loss of 29 Da), and ring-opening of the dihydrofuran moiety. A study on the related compound 2-ethyl-2,3-dihydro-5-benzofuranylacetic acid noted that an ion at m/z 131 was a common terminal fragment in many sequences. nih.gov
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 193.08592 |
| [M+Na]⁺ | 215.06786 |
| [M-H]⁻ | 191.07136 |
| [M+K]⁺ | 231.04180 |
| [M+NH₄]⁺ | 210.11246 |
Data sourced from PubChem predictions. uni.lu
Vibrational Spectroscopy for Identification of Functional Groups (Infrared and Raman Spectroscopy)
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of this compound, the most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically spanning from 3500 to 2500 cm⁻¹. spectroscopyonline.com The C=O stretch of the carboxyl group would give rise to a strong, sharp peak between 1730 and 1700 cm⁻¹. spectroscopyonline.com Other key absorptions include C-O stretching vibrations for the ether and carboxylic acid functionalities in the 1320-1210 cm⁻¹ region, aromatic C=C stretching peaks around 1600-1450 cm⁻¹, and C-H stretching peaks for both aliphatic (ethyl and dihydrofuran) and aromatic moieties just below and above 3000 cm⁻¹, respectively. A broad O-H out-of-plane bend (wag) is also characteristic for carboxylic acid dimers and appears around 900 cm⁻¹. spectroscopyonline.com
Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds of the aromatic ring and the C-C backbone.
Table 3: Expected Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3500-2500 | Carboxylic Acid (-OH) | O-H Stretch (broad) |
| 3100-3000 | Aromatic C-H | C-H Stretch |
| 2980-2850 | Aliphatic C-H | C-H Stretch |
| 1730-1700 | Carboxylic Acid (C=O) | C=O Stretch |
| 1610, 1500 | Aromatic Ring | C=C Stretch |
| 1320-1210 | Ether, Carboxylic Acid | C-O Stretch |
| ~900 | Carboxylic Acid (-OH) | O-H Wag (broad) |
This table is illustrative and based on general spectroscopic principles for the contained functional groups. spectroscopyonline.com
X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Configuration
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide exact bond lengths, bond angles, and torsional angles.
A key structural feature that would be confirmed is the planarity of the benzofuran ring system. Furthermore, crystallography would reveal the nature of intermolecular interactions in the crystal lattice. For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-head fashion. While the crystal structure for the title compound is not publicly available, analyses of related dihydrobenzofuran derivatives have been successfully performed, confirming their molecular geometries and intermolecular bonding patterns. researchgate.netresearchgate.net
Advanced Chromatographic Methods for Separation, Purification, and Quantitative Analysis (e.g., HPLC, GC, SFC)
Chromatographic techniques are essential for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of carboxylic acids. nih.gov Reversed-phase chromatography, using a C18 or similar non-polar stationary phase with a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol with an acid modifier like formic acid or trifluoroacetic acid), would be the standard approach. Detection is typically achieved using a UV detector, leveraging the chromophore of the benzofuran ring system. HPLC is used to assess purity, quantify the compound in reaction mixtures or biological samples, and for preparative purification.
Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. nih.gov Therefore, derivatization is often employed, such as converting the carboxylic acid to a more volatile methyl or ethyl ester. This allows for high-resolution separation and sensitive detection using a flame ionization detector (FID).
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster separations and is considered a "greener" alternative to normal-phase HPLC. It is a viable technique for the purification and analysis of compounds like the one .
Hyphenated Analytical Techniques for Comprehensive Profiling (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer the highest degree of confidence in identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing this compound without the need for derivatization. The HPLC separates the compound from any impurities, and the mass spectrometer provides molecular weight information and fragmentation data for definitive identification. synhet.com
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization to increase volatility, GC-MS provides excellent chromatographic separation and structural information from the mass spectrum. nih.govsynhet.com The electron ionization (EI) source common in GC-MS produces reproducible fragmentation patterns that can be compared against spectral libraries for identification. This technique is highly sensitive and is a standard for the identification of bioactive compounds in complex mixtures. core.ac.uk
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For benzofuran derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) have been successfully used to optimize molecular geometry and analyze molecular properties. jetir.orgnih.gov
Molecular Geometry and Electronic Properties:
The optimized geometry of this compound would likely exhibit a planar benzofuran ring system. The ethyl group at the 5-position and the carboxylic acid group at the 7-position will have specific spatial orientations relative to this plane. The carboxylic acid group, in particular, can influence the electronic properties through resonance and inductive effects.
Frontier Molecular Orbitals (FMOs) and Reactivity:
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. jetir.org For analogous benzofuran carboxylic acids, the HOMO-LUMO gap has been calculated to be around 4.189 eV, suggesting a molecule that is relatively reactive and possesses higher polarizability. jetir.org
Global Reactivity Descriptors:
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to provide further insights into the molecule's chemical behavior. These descriptors are summarized in the table below, with representative values derived from studies on similar benzofuran derivatives. researchgate.net
| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 6.367 | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.632 | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.000 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.368 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | 0.211 | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 3.378 | A measure of the molecule's electrophilic character. |
Molecular Electrostatic Potential (MEP):
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a carboxylic acid derivative, the MEP would show a region of high negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack. The hydroxyl proton would exhibit a region of high positive potential (blue), making it susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape and interactions with its environment. nih.gov
Conformational Analysis:
The primary sources of conformational flexibility in this compound are the ethyl group and the carboxylic acid group. MD simulations can reveal the preferred rotational conformations (rotamers) of these groups and the energy barriers between them. The dihedral angles defining the orientation of the ethyl group and the carboxylic acid group relative to the benzofuran ring would be key parameters to monitor during a simulation.
Intermolecular Interactions and Dimerization:
The carboxylic acid moiety is known to form strong intermolecular hydrogen bonds. MD simulations can be used to study the formation and stability of dimers of this compound in different environments. The formation of a cyclic dimer through hydrogen bonding between the carboxylic acid groups is a common feature observed in related compounds and significantly influences their physical properties. researchgate.net The simulation can also provide insights into the interactions with solvent molecules, revealing details about the solvation shell and its dynamics.
Molecular Modeling of Interactions with Biological Targets (non-human, non-clinical models)
Molecular modeling techniques, particularly molecular docking, are essential for predicting the binding affinity and mode of interaction of a small molecule with a biological target. researchgate.net Benzofuran derivatives have been studied for their interactions with various enzymes. ucsd.edu
Interaction with Cyclooxygenase (COX) Enzymes:
Derivatives of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. ucsd.edu Molecular dynamics simulations of these compounds complexed with COX-2 have revealed key interactions. For instance, hydrogen bonding and electrostatic interactions with residues such as Arg120, Tyr355, and Arg513 are crucial for binding. ucsd.edu Hydrophobic contacts with residues like Met113, Pro86, and Val89 also contribute to the binding affinity and selectivity. ucsd.edu It is plausible that this compound could adopt a similar binding mode within the COX-2 active site, with its carboxylic acid group forming critical interactions.
Prediction and Interpretation of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of molecules.
Vibrational Spectroscopy (FT-IR and Raman):
DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the calculated FT-IR spectrum would be expected to show characteristic peaks for the carboxylic acid O-H stretch (a broad band around 3400-2500 cm⁻¹), the C=O stretch (around 1690 cm⁻¹), and various C-H and C-O stretching and bending vibrations. jetir.org A good correlation between the calculated and experimental spectra for similar compounds has been reported. jetir.org
NMR Spectroscopy:
Quantum chemical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the peaks in experimental NMR spectra and confirming the molecular structure. The chemical shifts would be influenced by the electronic environment of each nucleus, which is accurately described by the computational model.
UV-Vis Spectroscopy:
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Computational Elucidation of Reaction Pathways and Mechanisms
Biological Activities and Mechanistic Investigations of 5 Ethyl 2,3 Dihydro 1 Benzofuran 7 Carboxylic Acid Non Human, Non Clinical Focus
In vitro Studies on Cellular Systems and Microorganisms
Evaluation of Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The benzofuran (B130515) scaffold is a core component of many compounds exhibiting a wide range of antimicrobial activities. nih.govgreenskybio.comnih.gov
Antibacterial Activity:
Derivatives of 2,3-dihydrobenzofuran (B1216630) have demonstrated activity against Gram-positive bacteria. For instance, certain 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives have shown interesting activity against Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to some commercial antibiotics. nih.gov One study on newly synthesized (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates also reported screening for antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, some benzofuran derivatives have shown moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 µg/mL, 25 µg/mL, and 12.5 µg/mL, respectively.
Antifungal Activity:
Several studies have highlighted the antifungal potential of benzofuran derivatives. nih.govmdpi.com For example, certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have demonstrated activity against Candida albicans and Candida parapsilosis with MIC values of 100 μg/mL. preprints.org Another study found that some benzofuran derivatives exhibited antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. The antifungal activity of some derivatives is thought to be related to their ability to mobilize intracellular calcium. mdpi.com
Antiviral Activity:
Recent research has identified certain benzofuran derivatives as broad-spectrum antiviral agents. researchgate.net These compounds have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in the induction of type I interferons and the innate immune response to viral infections. researchgate.net Some derivatives have demonstrated the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations in cell culture models. researchgate.net This antiviral activity is dependent on the induction of an IFN-dependent response. researchgate.net
Investigation of Antioxidant Activity
The 2,3-dihydrobenzofuran scaffold is a feature of some natural and synthetic compounds with antioxidant properties. nih.gov Bioassay-directed fractionation of a culture broth of Penicillium citrinum F5 led to the isolation of 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, which demonstrated free radical scavenging activity in the 1,1-diphenyl-picryl-hydrazyl (DPPH) assay with an IC₂₀ value of 10.39 microM. preprints.org The antioxidant capacity of such compounds is often evaluated using methods like the DPPH assay and cyclic voltammetry. mdpi.com The presence of a carboxylic acid group is believed to enhance the electron-donating capabilities of these molecules, contributing to their ability to scavenge free radicals and reduce oxidative stress. nih.gov
Assessment of Cytotoxicity Against in vitro Cell Lines (excluding human clinical cell lines for safety/adverse effects)
Benzofuran-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. A study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives reported significant growth inhibitory activity against a series of cancer cell lines. greenskybio.com For instance, some oxindole-based benzofuran hybrids have shown moderate to potent activity on MCF-7 and T-47D breast cancer cell lines, with IC₅₀ values ranging from 2.27–12.9 μM and 3.82–9.7 μM, respectively. It is important to note that while these studies are on cancer cell lines, the focus of this article is on the inherent cytotoxic properties of the chemical structure in a non-clinical context.
Enzyme Inhibition and Activation Studies (e.g., NF-κB pathway modulation, CDK2, PTP1B phosphatase, α-glucosidase)
NF-κB Pathway Modulation:
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immune responses. Several benzofuran derivatives have been investigated for their ability to modulate this pathway. For example, certain 2,3-dihydrobenzofuran molecules have been shown to inhibit NF-κB transcriptional activity. This suggests that compounds based on this scaffold may have the potential to interfere with inflammatory signaling cascades at the cellular level.
CDK2 Inhibition:
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. A number of benzofuran-based small molecules have been developed as CDK2 inhibitors. nih.govmdpi.com For instance, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors, with some compounds showing potent inhibitory activity with IC₅₀ values as low as 40.91 nM. nih.gov Similarly, certain oxindole-benzofuran hybrids have demonstrated potent dual inhibitory activity against CDK2 and GSK-3β, with IC₅₀ values on CDK2 of 37.77 nM and 52.75 nM for the most active compounds.
PTP1B Phosphatase Inhibition:
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin signaling, making it a target for the study of metabolic disorders. Arylbenzofurans have been reported to have inhibitory activity against PTP1B. Kinetic studies have shown that some of these compounds act as non-competitive or mixed-type inhibitors of the enzyme.
α-Glucosidase Inhibition:
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a strategy for managing hyperglycemia. Several classes of benzofuran derivatives have been synthesized and evaluated as α-glucosidase inhibitors. For example, a series of biphenyl pyrazole-benzofuran hybrids displayed significantly enhanced inhibitory strength compared to the standard, with IC₅₀ values in the range of 40.6 ± 0.2–164.3 ± 1.8 µM. Kinetic studies revealed that the most active of these compounds acted as a competitive inhibitor.
Receptor Binding Assays and Agonist/Antagonist Characterization (e.g., Cannabinoid Receptor 2 (CB2), Peroxisome Proliferator-Activated Receptor alpha (PPARα))
Cannabinoid Receptor 2 (CB2):
The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a target for immunomodulatory research. A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. These compounds have shown high affinity for the CB2 receptor in binding assays.
Peroxisome Proliferator-Activated Receptor alpha (PPARα):
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism. A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists. Systematic structure-activity relationship studies have identified key structural features necessary for maintaining potency and selectivity.
Mechanistic Investigations at the Molecular and Cellular Level (e.g., signal transduction pathway modulation, protein interaction studies)
The biological activities of 2,3-dihydrobenzofuran derivatives can be attributed to their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways.
For example, the anti-inflammatory potential of some benzofuran compounds is linked to their ability to inhibit the NF-κB signaling pathway. This is a critical pathway in the cellular response to inflammatory stimuli. By inhibiting this pathway, these compounds can downregulate the expression of pro-inflammatory genes.
The cytotoxic effects of certain benzofuran derivatives have been linked to their ability to inhibit key cell cycle regulators like CDK2. Inhibition of CDK2 can lead to cell cycle arrest, preventing cell proliferation.
In the context of metabolic regulation, the interaction of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives with PPARα leads to the activation of this nuclear receptor. This, in turn, modulates the transcription of genes involved in lipid and glucose metabolism. Similarly, the inhibition of enzymes like PTP1B and α-glucosidase by benzofuran derivatives directly impacts cellular signaling and metabolic pathways.
The antiviral activity of some benzofuran derivatives is mediated through the activation of the STING pathway, a key component of the innate immune system's defense against viral pathogens. researchgate.net This leads to the production of type I interferons and the induction of an antiviral state in cells. researchgate.net
Finally, the selective agonism of the CB2 receptor by 2,3-dihydro-1-benzofuran derivatives highlights their potential to modulate immune cell function through this G protein-coupled receptor.
Structure-Activity Relationship (SAR) Studies for Biological Potency (non-clinical context)
The biological potency of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are pivotal in deciphering how specific structural features of a compound, such as the presence, position, and nature of substituents, as well as its stereochemical configuration, influence its biological activity. For 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, understanding these relationships is key to elucidating its mode of action and potential applications in various non-clinical biological systems.
Elucidation of the Influence of Substituents on Biological Profiles
The biological activity of the 2,3-dihydrobenzofuran scaffold is significantly modulated by the nature and position of substituents on both the benzene (B151609) and furan (B31954) rings. researchgate.netnih.gov The presence of an ethyl group at the C-5 position and a carboxylic acid group at the C-7 position on the 2,3-dihydro-1-benzofuran core are defining features of the target molecule.
Systematic studies on related 2,3-dihydrobenzofuran-7-carboxamide derivatives have shown that modifications at the 5-position can have a profound impact on their activity as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov For instance, the introduction of a fluoro group at the 5-position of a 2,3-dihydrobenzofuran-7-carboxamide scaffold resulted in a notable increase in potency. nih.gov Conversely, other substitutions at the same position, such as bromo, nitro, and amino groups, led to a decrease in activity. nih.gov While these studies were conducted on carboxamide derivatives, they highlight the sensitivity of the 5-position to substitution and suggest that the electronic and steric properties of the substituent are critical determinants of biological activity.
Although direct studies on a 5-ethyl substituent are limited, research on other benzofuran derivatives has indicated that alkyl groups can influence activity. The precise impact of the 5-ethyl group in this compound on its biological profile in non-clinical models remains an area requiring more specific investigation. The interplay between the electron-donating nature of the ethyl group and the electron-withdrawing carboxylic acid at the 7-position likely creates a unique electronic distribution within the molecule, which in turn governs its interactions with biological targets.
The carboxylic acid moiety at the 7-position is another crucial determinant of the compound's properties. In studies of other benzofuran derivatives, the presence of a carboxylic acid group has been shown to be essential for certain biological activities, often acting as a key interacting group with target proteins. nih.gov
Below is an interactive data table summarizing the influence of substituents on the biological activity of analogous 2,3-dihydrobenzofuran-7-carboxamide derivatives.
| Compound Analogue | Substituent at C-5 | Biological Target | Observed Activity Change (relative to unsubstituted) |
|---|---|---|---|
| 2,3-dihydrobenzofuran-7-carboxamide | -H | PARP-1 | Baseline Activity |
| 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide | -F | PARP-1 | Increased Potency nih.gov |
| 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide | -Br | PARP-1 | Decreased Activity nih.gov |
| 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide | -NO2 | PARP-1 | Decreased Activity nih.gov |
| 5-Amino-2,3-dihydrobenzofuran-7-carboxamide | -NH2 | PARP-1 | Decreased Activity nih.gov |
Impact of Stereochemical Configuration on Activity
The 2,3-dihydrobenzofuran core of this compound contains a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The spatial arrangement of atoms, or stereochemistry, is a critical factor in determining the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral.
Research on various 2,3-dihydrobenzofuran derivatives has consistently demonstrated the profound impact of stereochemistry on their biological effects. For instance, in a study of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors, the individual enantiomers of a 2-methyl substituted analogue were resolved and evaluated. nih.gov The results showed a clear difference in inhibitory activity between the two enantiomers, with one being significantly more potent than the other. nih.gov This highlights that the specific three-dimensional orientation of the substituent at the C-2 position is crucial for optimal interaction with the target enzyme.
Similarly, studies on other biologically active compounds have shown that stereochemistry can significantly influence not only potency but also the mode of action. While specific studies on the enantiomers of this compound are not yet available, the existing body of evidence strongly suggests that its biological activities are likely to be stereospecific. The separation and independent biological evaluation of the individual enantiomers would be a critical step in fully understanding its mechanistic profile.
Phytotoxicity and Agrochemical Relevant Biological Activities (e.g., plant growth regulation, activity against plant pests or pathogens)
The benzofuran scaffold is not only of interest in medicinal chemistry but also holds potential in the agrochemical sector. researchgate.net Derivatives of this heterocyclic system have been investigated for various applications, including as herbicides, fungicides, and insecticides.
While direct data on the phytotoxicity and agrochemical-relevant biological activities of this compound are not extensively documented, the structural features of the molecule provide a basis for potential applications. The carboxylic acid functional group, for instance, is a common feature in many agrochemicals and can influence the compound's solubility and transport within plant tissues.
Studies on other benzofuran derivatives have demonstrated their potential as agrochemicals. For example, certain N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides have shown excellent and selective herbicidal activity against monocotyledonous grasses. researchgate.net Furthermore, some benzofuran derivatives have exhibited fungicidal activity against various plant pathogens. researchgate.net
The potential for this compound to act as a plant growth regulator is also an area of interest. Phytohormones and synthetic compounds that mimic their effects play a crucial role in controlling plant development. nih.gov The structural similarity of the dihydrobenzofuran core to some natural plant products suggests that it could potentially interact with plant biochemical pathways. However, without specific experimental data, any discussion on its plant growth regulating activities remains speculative.
Further screening of this compound for its effects on seed germination, root and shoot growth, and its activity against common plant pests and pathogens would be necessary to determine its potential utility in agriculture.
The Chemical Versatility of this compound: A Scrutiny of its Advanced Applications
Despite significant interest in the broader class of benzofuran derivatives for their diverse applications in medicinal chemistry and materials science, a detailed survey of the scientific literature reveals a notable absence of specific research focused on this compound. While its structural relatives have been explored for various roles, this particular compound remains largely uncharacterized in terms of its utility in advanced organic synthesis and materials science.
This article aims to address the applications outlined for this compound. However, due to the current lack of available data, the following sections will instead provide a contextual overview based on the known reactivity and potential of analogous 2,3-dihydrobenzofuran-7-carboxylic acid scaffolds. It is important to emphasize that the following discussions are hypothetical and intended to highlight potential research avenues rather than report on established findings for the title compound.
Emerging Research Frontiers and Future Perspectives on 5 Ethyl 2,3 Dihydro 1 Benzofuran 7 Carboxylic Acid
Development of Novel Synthetic Routes for Enhanced Efficiency, Sustainability, and Atom Economy
The development of efficient and sustainable synthetic methodologies is paramount in modern chemistry. For 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, future research is anticipated to move beyond traditional multi-step syntheses toward more streamlined and environmentally benign approaches. Key areas of focus include the adoption of catalytic strategies and processes that maximize atom economy. researchgate.net
Novel synthetic strategies could be inspired by modern advancements in benzofuran (B130515) synthesis, such as visible-light-mediated catalysis or catalyst-free reactions, which offer greener alternatives to conventional methods. nih.gov For instance, a potential microwave-assisted Perkin rearrangement of a suitably substituted 3-halocoumarin could offer an expedited route with high yields, significantly reducing reaction times compared to traditional heating. nih.gov Another promising avenue is the development of one-pot cascade reactions that assemble the dihydrobenzofuran core and introduce the required functional groups in a single, efficient sequence.
Below is a comparative table of potential synthetic strategies, highlighting key green chemistry metrics.
| Synthetic Strategy | Key Reactions | Potential Advantages | Challenges | Atom Economy | Sustainability |
| Modified Perkin Rearrangement | Base-catalyzed ring contraction of a 3-bromo-6-ethylcoumarin derivative. | High yields, shorter reaction times with microwave assistance. | Preparation of the substituted coumarin precursor. | High | Good (reduced energy consumption). |
| Catalytic Hydrogenation | Asymmetric hydrogenation of a 5-ethylbenzofuran-7-carboxylic acid precursor. | High enantioselectivity, access to specific stereoisomers. | Requires specialized catalysts (e.g., Ruthenium-NHC). | Very High | Moderate (depends on catalyst lifecycle). |
| Intramolecular Cyclization | Palladium-catalyzed intramolecular cyclization of an ortho-alkynylphenol derivative. | Versatility for creating diverse derivatives. | Multi-step precursor synthesis. | Moderate | Depends on catalyst loading and recycling. |
| Diversity-Oriented Synthesis | Multi-component reactions starting from simple building blocks like substituted salicylaldehydes. | Rapid library generation for analogue screening. | Control of regioselectivity and yield optimization. | Low to Moderate | Variable. |
Exploration of Undiscovered Chemical Reactivity Patterns and Catalytic Applications
The unique combination of a carboxylic acid, an electron-rich aromatic ring, and a dihydrofuran moiety in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging these functional groups for novel transformations.
Carboxylic Acid Derivatization : Beyond standard esterification and amidation, the carboxylic acid group can be used as a directing group for C-H activation at the C6 position of the benzofuran ring, enabling the introduction of new substituents.
Ring Functionalization : The aromatic ring is activated towards electrophilic aromatic substitution. The directing effects of the ethyl, ether, and carboxylic acid groups could lead to selective halogenation, nitration, or Friedel-Crafts reactions at the C4 and C6 positions.
Catalytic Potential : The rigid, chiral backbone of the dihydrobenzofuran scaffold makes it an attractive ligand for asymmetric catalysis. By coordinating a metal center through the carboxylic acid and potentially another engineered donor site, novel catalysts could be developed for reactions such as asymmetric hydrogenation or C-C bond formation.
Advanced Structural Elucidation and Spectroscopic Methodologies for Identification of Novel Metabolites or Transformation Products
Accurate structural identification is critical for characterizing the compound and its potential transformation products in chemical or biological systems. While standard techniques like NMR and mass spectrometry are foundational, advanced methodologies will be crucial for elucidating novel structures. The identification of in vivo metabolites, for example, often relies on techniques like high-performance liquid chromatography coupled with mass spectrometry (LC/MS) and NMR. nih.gov
For this compound, future studies could employ high-resolution mass spectrometry (HRMS) to determine the elemental composition of unknown metabolites, such as hydroxylated or glucuronidated species. Tandem MS (MS/MS) would be used to fragment these metabolites, providing structural clues based on fragmentation patterns. Furthermore, advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning the structure of novel transformation products.
The table below outlines predicted spectroscopic data for the parent compound, which serves as a baseline for identifying related structures.
| Spectroscopic Data Type | Predicted Values for this compound |
| ¹H NMR | Signals expected for: ethyl group (triplet & quartet), dihydrofuran protons (two triplets), aromatic protons (two singlets or doublets), and a carboxylic acid proton (broad singlet). |
| ¹³C NMR | Resonances anticipated for: ethyl carbons, dihydrofuran carbons, aromatic carbons (including quaternary carbons), and a carboxylic acid carbonyl carbon. |
| Mass Spectrometry (ESI-) | Predicted [M-H]⁻ ion at m/z 191.07. uni.lu |
| Predicted Collision Cross Section (CCS) | For the [M-H]⁻ ion, a predicted CCS of 143.7 Ų can aid in identification using ion mobility-mass spectrometry. uni.lu |
Deeper Integration of Computational Approaches for Rational Design and Discovery in Chemical and Biological Systems
Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, accelerating the discovery process. For this compound and its derivatives, a deeper integration of computational methods can rationalize observed properties and predict new ones.
Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to calculate spectroscopic properties (NMR, IR), predict sites of reactivity for chemical transformations, and determine the mechanisms of synthetic reactions.
Molecular Docking : To explore potential biological applications, molecular docking can simulate the binding of the compound to the active sites of various protein targets. This approach has been successfully used to predict the binding mode of other 2,3-dihydro-1-benzofuran derivatives to targets like the cannabinoid receptor 2 (CB2). nih.gov
Quantitative Structure-Activity Relationship (QSAR) : If a library of analogues is synthesized and tested for a specific biological activity, QSAR models can be built to correlate structural features with activity. nih.gov This allows for the rational design of new, more potent compounds.
| Computational Method | Application Area | Specific Goal for the Compound |
| Density Functional Theory (DFT) | Reactivity & Spectroscopy | Predict ¹³C/¹H NMR shifts; identify the most likely sites for electrophilic aromatic substitution. |
| Molecular Docking | Biological Target Identification | Screen the compound against a panel of receptors (e.g., PPARs, cannabinoid receptors) to generate binding hypotheses. nih.govacs.org |
| Molecular Dynamics (MD) Simulation | Biological System Behavior | Simulate the stability of the compound-protein complex over time to validate docking results. |
| QSAR | Lead Optimization | Design derivatives with enhanced biological activity based on correlations between structure and observed effects. |
Identification and Characterization of Novel Biological Targets and Phenotypes (restricted to non-human and non-clinical research contexts)
The benzofuran and dihydrobenzofuran scaffolds are present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org The specific substitution pattern of this compound provides a unique chemical entity whose biological profile remains to be characterized.
Initial research would involve broad, unbiased screening in various non-human and non-clinical systems to identify novel biological targets and associated phenotypes.
Cell-Based Phenotypic Screening : The compound could be tested against a panel of diverse cancer cell lines to identify potential cytotoxic or anti-proliferative effects. rsc.org Other assays could measure effects on inflammation (e.g., NF-κB inhibition) or oxidative stress. rsc.org
Enzyme/Receptor Binding Assays : Screening against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and nuclear receptors would be a direct approach to identify molecular targets. Similar dihydrobenzofuran-2-carboxylic acids have shown high potency as selective PPARα agonists. acs.org
Model Organism Studies : Using simple model organisms like C. elegans or zebrafish, researchers can rapidly assess the compound's effects on complex biological processes like development, aging, and behavior in a whole-organism context.
| Research Area | Screening Model/Assay | Potential Phenotype/Target | Rationale Based on Similar Scaffolds |
| Oncology Research | Cancer cell line proliferation assays (e.g., MCF-7, PC-3). rsc.org | Inhibition of cell growth, induction of apoptosis. | Benzofuran derivatives exhibit significant anticancer activity. nih.govrsc.org |
| Immunology Research | Lipopolysaccharide (LPS)-stimulated macrophages. | Reduction of inflammatory cytokine production (e.g., TNF-α, IL-6). | The benzofuran nucleus is associated with anti-inflammatory properties. scribd.com |
| Metabolic Research | Peroxisome Proliferator-Activated Receptor (PPAR) binding assays. | Selective agonism of PPARα or PPARγ. | Dihydrobenzofuran carboxylic acids are known potent PPARα agonists. acs.org |
| Neurobiology Research | Cannabinoid receptor (CB1/CB2) binding assays. | Selective agonism or antagonism. | Dihydrobenzofuran derivatives have been developed as potent CB2 agonists. nih.gov |
Methodologies for Scalable Production and Process Intensification for Research-Scale Material Generation
To support comprehensive preclinical research, robust and scalable methods for producing gram quantities of this compound are necessary. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key strategy.
Microwave-Assisted Synthesis : As demonstrated for the synthesis of other benzofuran-2-carboxylic acids, microwave irradiation can dramatically shorten reaction times from hours to minutes and improve yields, making it an ideal technology for rapid, research-scale material generation. nih.gov
Flow Chemistry : Transitioning key synthetic steps from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate easier scale-up. This is particularly advantageous for highly exothermic or hazardous reactions.
Process Optimization : Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize reaction conditions (e.g., catalyst loading, temperature, solvent, and reactant ratios) to maximize yield and purity while minimizing waste and cost.
Q & A
Q. Basic
- NMR : H and C NMR confirm substituent positions and dihydrobenzofuran ring saturation.
- X-ray crystallography : Resolves planar benzofuran geometry and intermolecular hydrogen bonding (e.g., O–H⋯O dimers, mean deviation <0.005 Å from planarity) .
- IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm) and C=O peaks (~1700 cm) validate functional groups .
How can crystallographic data discrepancies in dihydrobenzofuran derivatives be resolved?
Advanced
Discrepancies often arise from hydrogen-bonding patterns or lattice packing effects. Strategies include:
- Refinement protocols : Use riding models for H-atoms with standardized bond lengths (O–H = 0.84 Å, C–H = 0.95–0.98 Å) to reduce noise .
- Temperature control : Collect data at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-fluoro derivatives) to identify systematic errors .
What challenges arise when modifying the ethyl group at position 5 for structure-activity studies?
Q. Advanced
- Steric hindrance : Bulky substituents may disrupt planar benzofuran geometry, altering intermolecular interactions.
- Synthetic accessibility : Introducing ethyl groups requires alkylation of precursors under anhydrous conditions to avoid side reactions.
- Characterization : Ethyl group rotation in NMR can complicate signal splitting; use low-temperature H NMR or NOESY to confirm conformation .
What safety protocols are essential when handling reactive intermediates during synthesis?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of HCl fumes during acidification .
- Protective equipment : Acid-resistant gloves and goggles are mandatory when handling concentrated acids/bases.
- Waste disposal : Neutralize acidic/basic waste before disposal to comply with environmental regulations .
How can researchers design bioactivity assays for this compound against bacterial targets?
Q. Advanced
- Structural analogs : Prioritize testing against Gram-positive bacteria (e.g., S. aureus), as benzofuran derivatives show enhanced activity due to membrane disruption .
- Dose-response studies : Use microbroth dilution (MIC assays) with concentrations ranging from 1–256 µg/mL.
- Mechanistic studies : Combine fluorescence microscopy (membrane permeability dyes) and enzymatic assays (β-lactamase inhibition) to elucidate mode of action .
How do electronic effects of substituents influence the compound’s acidity and reactivity?
Q. Advanced
- Electron-withdrawing groups (e.g., halogens at position 5) increase carboxylic acid acidity (lower pKa), enhancing hydrogen-bonding capacity .
- Electron-donating groups (e.g., ethyl at position 5) reduce acidity but improve lipophilicity, affecting bioavailability.
- Computational modeling : DFT calculations (e.g., Mulliken charges) predict substituent effects on reactivity .
What strategies mitigate byproduct formation during large-scale synthesis?
Q. Advanced
- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydrolysis efficiency .
- Solvent selection : Replace methanol with ethanol to reduce esterification side reactions.
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
How can researchers address conflicting bioactivity data in literature for benzofuran derivatives?
Q. Advanced
- Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.
- Control variables : Account for solvent effects (DMSO vs. water) on compound solubility and activity.
- Meta-analysis : Compare structural motifs (e.g., dihydro vs. fully aromatic benzofurans) to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
